

Thalidomide-O-amido-C8-NHBoc: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: *Thalidomide-O-amido-C8-NHBoc*

Cat. No.: *B2470573*

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Abstract

This technical guide provides a comprehensive overview of **Thalidomide-O-amido-C8-NHBoc**, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). The document details its structure, properties, and its role as a Cereblon (CRBN) E3 ligase ligand. While a specific, publicly available synthesis protocol for this molecule is not detailed in the scientific literature, this guide outlines a plausible multi-step synthesis based on established chemical methodologies for analogous compounds. Furthermore, it describes the general mechanism of action for PROTACs utilizing this linker and provides conceptual diagrams for relevant biological pathways and experimental workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development and discovery.

Introduction

Thalidomide-O-amido-C8-NHBoc is a synthetic, bifunctional molecule that plays a pivotal role in the rapidly advancing field of targeted protein degradation. Specifically, it serves as a linker and an E3 ubiquitin ligase-binding moiety in the construction of PROTACs. PROTACs are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The structure of **Thalidomide-O-amido-C8-NHBoc** incorporates a thalidomide derivative, which is known to bind to the Cereblon (CRBN) E3 ubiquitin ligase.^[1] This is connected via an eight-carbon alkyl chain with an amide linkage to a Boc (tert-butyloxycarbonyl) protected

amine. The Boc-protected amine provides a stable, yet readily deprotectable handle for the covalent attachment of a ligand that targets a specific protein of interest, thus completing the PROTAC structure.

Structure and Properties

The chemical structure of **Thalidomide-O-amido-C8-NHBoc** is characterized by the presence of a phthalimide group, a glutarimide ring (together forming the thalidomide core), a C8 alkyl chain connected via an ether and an amide linkage, and a terminal Boc-protected amine.

Table 1: Physicochemical Properties of **Thalidomide-O-amido-C8-NHBoc**

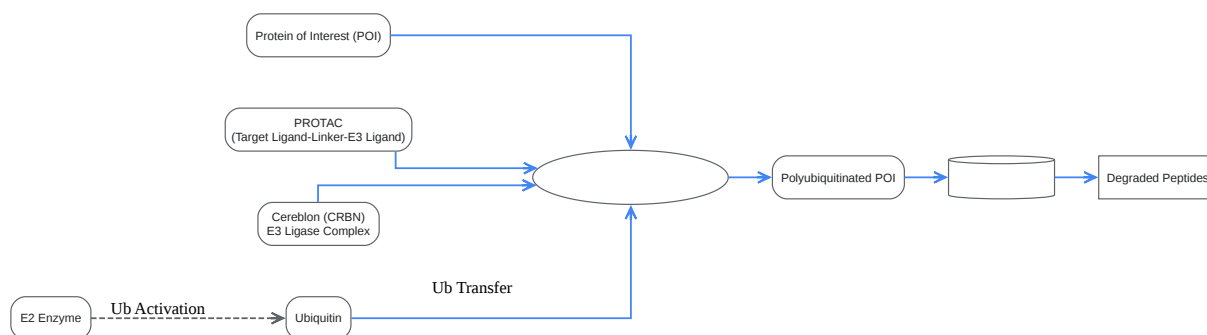
Property	Value	Source
CAS Number	1950635-34-3	[2] [3] [4]
Molecular Formula	C ₂₈ H ₃₈ N ₄ O ₈	[4]
Molecular Weight	558.62 g/mol	[3]
Appearance	Solid (predicted)	General chemical knowledge
Solubility	Soluble in DMSO (predicted)	General chemical knowledge
Storage	-20°C for long-term storage	[3]

Role in PROTAC Technology

Thalidomide-O-amido-C8-NHBoc is a key component in the synthesis of PROTACs that hijack the CRBN E3 ligase. The thalidomide moiety of the molecule binds to CRBN, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[\[1\]](#) The other end of the molecule, after deprotection of the Boc group and conjugation to a target-specific ligand, binds to the protein of interest (POI). This ternary complex formation (POI-PROTAC-CRBN) facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

Mechanism of Action: PROTAC-mediated Protein Degradation

The general mechanism of action for a PROTAC synthesized using a thalidomide-based linker like **Thalidomide-O-amido-C8-NHBoc** is illustrated in the following diagram.



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Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **Thalidomide-O-amido-C8-NHBoc** is not readily available, a plausible synthetic route can be constructed based on established methods for the synthesis of similar thalidomide-based PROTAC linkers. The proposed multi-step synthesis is outlined below.

Proposed Synthesis of Thalidomide-O-amido-C8-NHBoc

The synthesis can be envisioned in three main stages:

- Synthesis of a Boc-protected amino-amido-C8-alcohol.
- Activation of the alcohol.

- Coupling with a hydroxythalidomide derivative.

Table 2: Reagents and Solvents for Proposed Synthesis

Reagent/Solvent	Purpose
8-aminocaprylic acid	Starting material for the linker
Di-tert-butyl dicarbonate (Boc ₂ O)	Boc protection of the amine
N-Hydroxysuccinimide (NHS)	Activation of the carboxylic acid
Dicyclohexylcarbodiimide (DCC)	Coupling agent
8-amino-1-octanol	Linker extension
Methanesulfonyl chloride (MsCl)	Activation of the alcohol
Triethylamine (TEA)	Base
4-Hydroxythalidomide	E3 ligase ligand precursor
Sodium hydride (NaH)	Base for ether synthesis
Dichloromethane (DCM)	Solvent
Dimethylformamide (DMF)	Solvent
Tetrahydrofuran (THF)	Solvent
Ethyl acetate (EtOAc)	Extraction solvent
Hexanes	Eluent for chromatography
Saturated sodium bicarbonate solution	Aqueous wash
Brine	Aqueous wash
Anhydrous sodium sulfate	Drying agent
Silica gel	Stationary phase for chromatography

Step 1: Synthesis of tert-butyl (8-hydroxyoctyl)carbamate

A potential first step involves the Boc protection of one of the amino groups of a suitable C8 diamine precursor.

Protocol:

- Dissolve 8-amino-1-octanol in a suitable solvent such as dichloromethane (DCM).
- Add triethylamine (1.1 equivalents) to the solution.
- Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in DCM at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 8-((tert-butoxycarbonyl)amino)octyl methanesulfonate

The terminal alcohol is then activated, for example, by mesylation.

Protocol:

- Dissolve the product from Step 1 in anhydrous DCM at 0 °C.
- Add triethylamine (1.5 equivalents).
- Slowly add methanesulfonyl chloride (1.2 equivalents).
- Stir the reaction at 0 °C for 2-4 hours.

- Monitor the reaction by TLC.
- Quench the reaction with water and extract with DCM.
- Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is often used in the next step without further purification.

Step 3: Synthesis of a Thalidomide-O-C8-NHBoc precursor

The activated linker is then coupled with a hydroxythalidomide derivative.

Protocol:

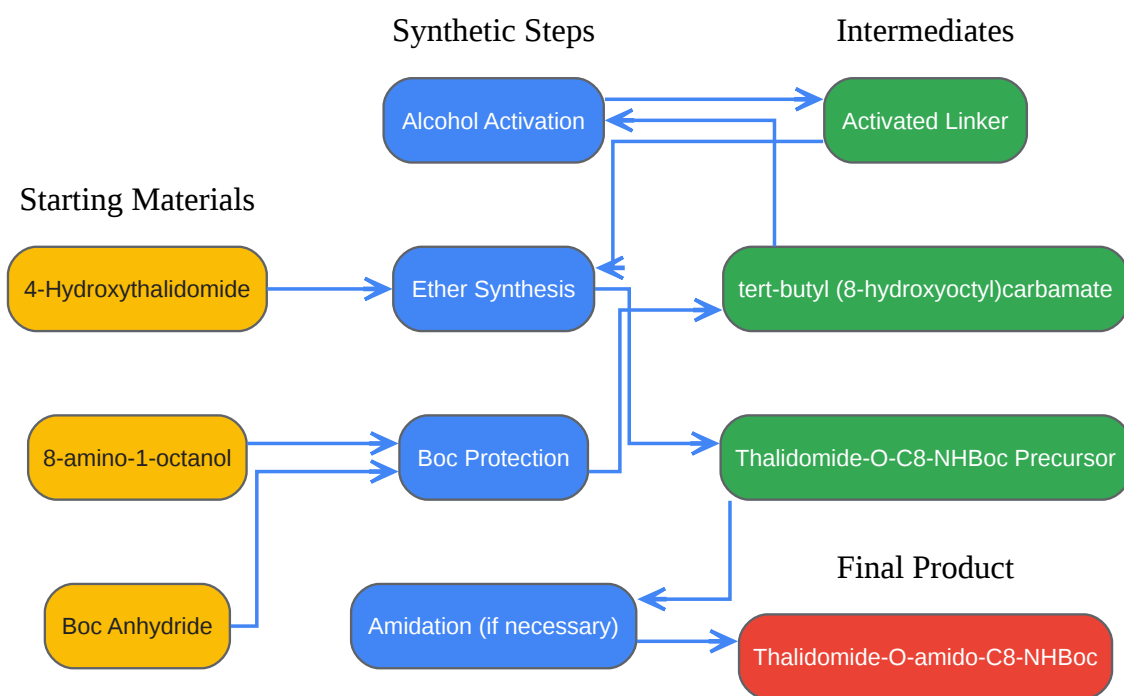
- Suspend sodium hydride (1.2 equivalents) in anhydrous DMF.
- Slowly add a solution of 4-hydroxythalidomide (1.0 equivalent) in DMF at 0 °C.
- Stir the mixture at room temperature for 1 hour.
- Add a solution of the product from Step 2 (1.1 equivalents) in DMF.
- Heat the reaction mixture to 60-80 °C and stir for 12-18 hours.
- Monitor the reaction by TLC.
- Cool the reaction to room temperature and quench by the slow addition of water.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel.

Step 4: Amidation to yield Thalidomide-O-amido-C8-NHBoc

The final step would involve the formation of the amide bond. A more direct route might involve starting with a precursor that already contains the amide linkage. The above is one of several plausible routes.

Note: The protocols provided are generalized and would require optimization for specific laboratory conditions.



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Caption: Plausible synthetic workflow for **Thalidomide-O-amido-C8-NHBoc**.

Conclusion

Thalidomide-O-amido-C8-NHBoc is a valuable chemical tool for the synthesis of PROTACs aimed at targeted protein degradation. Its structure is rationally designed to incorporate a CRBN E3 ligase binding moiety, a linker of sufficient length to facilitate ternary complex formation, and a protected amine for conjugation to a target-specific ligand. While detailed experimental data and a definitive synthesis protocol are not widely published, this guide provides a solid foundation for understanding its properties, its role in PROTAC development, and a plausible approach to its synthesis. As the field of targeted protein degradation continues to expand, the importance of well-characterized and readily accessible building blocks like **Thalidomide-O-amido-C8-NHBoc** will undoubtedly grow.

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